molecular formula C8H10BFO3 B1593157 (4-Ethoxy-2-fluorophenyl)boronic acid CAS No. 279261-82-4

(4-Ethoxy-2-fluorophenyl)boronic acid

Cat. No. B1593157
M. Wt: 183.97 g/mol
InChI Key: OPBZIEMMNXUXAK-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are used as building blocks and synthetic intermediates . This compound is likely to be used in organic synthesis and as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-2-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) with an ethoxy group (C2H5O-) and a fluorine atom attached to the 4th and 2nd carbon atoms, respectively. A boronic acid group (B(OH)2) is also attached to the phenyl ring .


Chemical Reactions Analysis

Boronic acids, including “(4-Ethoxy-2-fluorophenyl)boronic acid”, can participate in various chemical reactions. One of the most common reactions is the Suzuki coupling, a type of cross-coupling reaction, used to form carbon-carbon bonds . In addition, boronic acids can undergo protodeboronation, a reaction that involves the removal of the boronic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxy-2-fluorophenyl)boronic acid” include its molecular weight (183.97 g/mol), its solid physical form, and its storage temperature (refrigerator) . The InChI code is 1S/C8H10BFO3/c1-2-13-6-3-4-7 (9 (11)12)8 (10)5-6/h3-5,11-12H,2H2,1H3 .

Scientific Research Applications

  • Organic Synthesis

    • Boronic acids are often used as important reagents in organic synthesis . They can participate in various types of reactions, including coupling reactions, condensation reactions, and addition reactions .
  • Medicinal Chemistry

    • Boronic acids have found applications in medicinal chemistry . They can be used to design and synthesize new drugs . For example, bortezomib, a boronic acid-based drug, is used for the treatment of multiple myeloma .
  • Materials Science

    • Boronic acids can be used in the synthesis of materials . For example, they can be used to prepare boronic acid-containing hydrogels . These hydrogels exhibit interesting properties, such as glucose-sensitivity, reversibility, and self-healing . They have found important applications in many areas, especially in biomedical areas .
  • Glucose Sensors

    • Boronic acid-containing hydrogels can be used in the design of glucose sensors . The glucose-sensitivity of these hydrogels allows them to respond to changes in glucose concentration, making them useful for monitoring blood glucose levels .
  • Self-Regulated Insulin Delivery Devices

    • The glucose-sensitivity of boronic acid-containing hydrogels can also be utilized in the design of self-regulated insulin delivery devices . These devices can automatically adjust the release of insulin based on the glucose concentration, providing a more effective and convenient way to manage diabetes .
  • Covalent Organic Frameworks (COFs)

    • Boronic acids can be used in the synthesis of covalent organic frameworks (COFs) . These materials have been studied for various applications, including gas storage, catalysis, and sensing .
  • Fluorophores

    • Boron-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas like bioimaging and chemosensing . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
  • Metal-Organic Frameworks (MOFs)

    • Boronic acids can be used in the synthesis of metal-organic frameworks (MOFs) . These materials have been studied for various applications, including gas storage, catalysis, and sensing .
  • Catalysts

    • Boronic acids can be used as catalysts in various chemical reactions . They can accelerate the rate of reaction and increase the yield of the desired product .
  • Chemical Sensors

    • Boronic acids can be used in the design of chemical sensors . They can respond to changes in the concentration of certain chemical species, making them useful for monitoring chemical processes .
  • Drug Delivery

    • Boronic acid-containing hydrogels can be used in the design of drug delivery systems . These systems can release drugs in a controlled manner, providing a more effective and convenient way to administer medication .
  • Solar Cells

    • Boron-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .

Safety And Hazards

“(4-Ethoxy-2-fluorophenyl)boronic acid” is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(4-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBZIEMMNXUXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629662
Record name (4-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2-fluorophenyl)boronic acid

CAS RN

279261-82-4
Record name (4-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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